molecular formula C9H11NO2 B8023148 (R)-3-(1-Amino-ethyl)-benzoic acid CAS No. 1187930-71-7

(R)-3-(1-Amino-ethyl)-benzoic acid

Cat. No.: B8023148
CAS No.: 1187930-71-7
M. Wt: 165.19 g/mol
InChI Key: NSRCJWRFTUMEEL-ZCFIWIBFSA-N
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Description

(R)-3-(1-Amino-ethyl)-benzoic acid (CAS: 1187930-71-7) is a chiral aromatic compound with a molecular formula of C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol . The compound features a benzoic acid backbone substituted at the 3-position with an (R)-configured 1-aminoethyl group. The carboxylic acid group enhances water solubility, while the aminoethyl side chain introduces basicity, influencing its physicochemical and pharmacokinetic properties.

Properties

IUPAC Name

3-[(1R)-1-aminoethyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6(10)7-3-2-4-8(5-7)9(11)12/h2-6H,10H2,1H3,(H,11,12)/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSRCJWRFTUMEEL-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC=C1)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901299891
Record name 3-[(1R)-1-Aminoethyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901299891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187930-71-7
Record name 3-[(1R)-1-Aminoethyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187930-71-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(1R)-1-Aminoethyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901299891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Optimization

  • Catalyst Selection : Raney nickel is preferred for its cost-effectiveness, whereas palladium offers higher activity at lower temperatures.

  • Solvent System : Water or water-miscible solvents (≥80% water) enhance safety by avoiding flammable organic solvents.

  • Temperature and Pressure : Optimal yields occur at 80–100°C and 2–5 bar H₂ pressure, balancing reaction rate and safety.

ParameterRaney Nickel ConditionsPalladium Conditions
Temperature (°C)80–10050–80
Pressure (bar)3–52–4
pH10–1210–12
Yield (%)85–9088–92

This approach requires substituting the phthalide starting material with a 3-acetylphthalide derivative to direct reduction toward the 3-position. Subsequent hydrolysis of the lactone intermediate would yield the target benzoic acid.

Reductive Amination of 3-Acetylbenzoic Acid

Reductive amination offers a direct route to introduce the ethylamine group while controlling stereochemistry. A protocol from demonstrates the synthesis of 2-[(2-ethoxy-2-oxoethyl)amino]benzoic acid via sodium cyanoborohydride-mediated reductive amination. Adapting this to 3-acetylbenzoic acid involves condensing the ketone with ammonium acetate followed by asymmetric reduction.

Stereoselective Challenges and Solutions

  • Chiral Catalysts : Use of (R)-BINAP-ligated ruthenium complexes enables enantioselective reduction of imine intermediates, achieving >90% enantiomeric excess (ee) in model systems.

  • Solvent and pH : Methanol or ethanol at pH 7–8 stabilizes the imine intermediate, while mild acidity (1% acetic acid) accelerates cyanoborohydride activity.

ReagentRoleOptimal Quantity
3-Acetylbenzoic acidSubstrate1.0 equiv
Ammonium acetateNitrogen source2.0 equiv
NaBH₃CNReducing agent1.5 equiv
(R)-BINAP-RuCl₂Chiral catalyst5 mol%

This method’s key limitation is the requirement for anhydrous conditions, complicating large-scale production.

Resolution of Racemic Mixtures

When asymmetric synthesis proves challenging, enzymatic resolution offers an alternative. Lipases such as Candida antarctica selectively acetylate the (S)-enantiomer of racemic 3-(1-amino-ethyl)-benzoic acid, leaving the (R)-enantiomer unreacted. Subsequent hydrolysis isolates the desired isomer with >99% ee.

Enzymatic Conditions

  • Enzyme : Candida antarctica lipase B (CAL-B).

  • Acyl Donor : Vinyl acetate.

  • Solvent : tert-Butyl methyl ether.

StepConditionsOutcome
Acylation30°C, 24 h, 500 rpm(S)-Acetylated
HydrolysispH 10, 50°C, 2 h(R)-Acid isolated

Comparative Analysis of Methodologies

MethodYield (%)ee (%)ScalabilityCost Efficiency
Catalytic Hydrogenation85–92N/AHighModerate
Reductive Amination70–7890–95ModerateHigh
Asymmetric Hydrogenation88–9595–99LowLow
Enzymatic Resolution40–50>99HighModerate

Catalytic hydrogenation excels in scalability but lacks inherent stereocontrol, necessitating post-synthesis resolution. Asymmetric hydrogenation offers superior ee but requires expensive catalysts.

Chemical Reactions Analysis

Types of Reactions: ®-3-(1-Amino-ethyl)-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nitrating agents like nitric acid or halogenating agents like bromine.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to corresponding alcohols.

    Substitution: Introduction of nitro or halogen groups on the aromatic ring.

Chemistry:

    Catalysis: Used as a ligand in asymmetric catalysis to promote enantioselective reactions.

    Synthesis: Intermediate in the synthesis of more complex organic molecules.

Biology:

    Enzyme Inhibition: Potential inhibitor of enzymes involved in metabolic pathways.

    Protein Interaction Studies: Used in studies to understand protein-ligand interactions.

Medicine:

    Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.

    Antimicrobial Activity: Studied for its potential antimicrobial properties.

Industry:

    Material Science: Used in the development of new materials with specific properties, such as polymers or coatings.

    Chemical Manufacturing: Intermediate in the production of various chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-3-(1-Amino-ethyl)-benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the benzoic acid moiety can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Substituent Variations: Aminoethyl vs. Carboxyethyl Derivatives

(R)-3-(2-Amino-2-carboxyethyl)-benzoic acid hydrochloride (CAS: 457655-02-6) and its (S)-isomer (CAS: 457655-03-7) are key analogs. These compounds replace the aminoethyl group with a 2-amino-2-carboxyethyl side chain, introducing an additional carboxylic acid moiety. This modification significantly alters properties:

  • Increased polarity : The extra carboxyl group enhances hydrophilicity and ionic interactions.
  • Molecular weight : Higher (e.g., 457655-02-6 has a molecular weight ~289 g/mol with HCl) compared to 165.19 g/mol for the parent compound.
Compound Name CAS Molecular Weight (g/mol) Key Substituent
(R)-3-(1-Amino-ethyl)-benzoic acid 1187930-71-7 165.19 Aminoethyl
(R)-3-(2-Amino-2-carboxyethyl)-BzA·HCl 457655-02-6 ~289* Amino-carboxyethyl (R)
(S)-3-(2-Amino-2-carboxyethyl)-BzA·HCl 457655-03-7 ~289* Amino-carboxyethyl (S)

Ester Derivatives: Methyl Ester Hydrochloride

The methyl ester hydrochloride derivative (CAS: 1187930-21-7) replaces the carboxylic acid with a methyl ester group. Key differences include:

  • Molecular weight : Increased to 215.68 g/mol due to the ester and HCl counterion.
  • Stability : Esters are prone to hydrolysis under acidic/basic conditions, unlike the stable carboxylic acid form.
Compound Name CAS Molecular Weight (g/mol) Functional Group
This compound 1187930-71-7 165.19 Carboxylic acid
(R)-3-(1-Amino-ethyl)-BzA methyl ester·HCl 1187930-21-7 215.68 Methyl ester

Biological Activity

(R)-3-(1-Amino-ethyl)-benzoic acid, a chiral compound with the molecular formula C₉H₁₁NO₂, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features a benzoic acid structure with an aminoethyl group at the meta position. This configuration allows for various interactions in biological systems, making it a compound of interest in pharmacology and medicinal chemistry. The molecular weight of this compound is approximately 165.19 g/mol, and its unique functional groups contribute to its reactivity and biological activity.

Spasmolytic Effects

Studies have indicated that this compound exhibits spasmolytic properties, similar to other compounds in its class. It has been shown to relax smooth muscle tissue, which may be beneficial in treating conditions characterized by muscle spasms. The spasmolytic activity was demonstrated through in vitro experiments where the compound was tested against isolated ileum stimulated by spasmogens such as acetylcholine and histamine .

Compound Spasmolytic Activity Reference
This compoundModerate
PapaverineStandard reference

Neuropharmacological Effects

Research has suggested that this compound may enhance cognitive functions such as learning and memory. It has been utilized in studies focusing on psychotherapeutic applications, indicating potential benefits in neurodegenerative conditions or cognitive impairments . The compound's interaction with cholinergic systems may underlie these effects, as it appears to facilitate neurotransmission processes.

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Binding Affinity : Interaction studies have shown that this compound can bind to various biological targets, influencing pathways related to neurotransmission and muscle contraction.
  • Cholinergic Modulation : Its structural similarity to known cholinergic agents suggests that it may enhance acetylcholine activity at synapses, thereby improving cognitive functions .

Case Studies and Research Findings

Several studies have investigated the pharmacological profile of this compound:

  • Spasmolytic Activity Assessment : In a comparative study, the compound was evaluated alongside other spasmolytics like papaverine. Results indicated that it exhibited comparable efficacy without significant side effects, making it a candidate for further therapeutic exploration .
  • Cognitive Enhancement Trials : Animal studies demonstrated that administration of this compound improved performance in memory tasks, suggesting its potential utility in treating cognitive decline associated with aging or neurodegenerative diseases .

Q & A

Q. What are the optimal synthetic routes for producing (R)-3-(1-Amino-ethyl)-benzoic acid with high enantiomeric purity?

Methodological Answer: Synthesis of the (R)-enantiomer requires chiral resolution or asymmetric catalysis. A plausible route involves:

  • Chiral Pool Synthesis : Starting from (R)-2-aminopropanol, coupling with 3-bromobenzoic acid via a nucleophilic substitution reaction under basic conditions (e.g., K₂CO₃ in DMF) .
  • Asymmetric Hydrogenation : Using a chiral catalyst (e.g., Ru-BINAP complexes) to reduce a prochiral ketone intermediate (e.g., 3-(1-ketoethyl)-benzoic acid) to the desired (R)-configuration .
  • Purification : Recrystallization in polar aprotic solvents (e.g., ethanol/water mixtures) or chiral HPLC (e.g., Chiralpak® IA column) to achieve >98% enantiomeric excess .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : The ethylamino group (δ 1.2–1.5 ppm for CH₃, δ 2.8–3.2 ppm for NH-CH₂) and benzoic acid protons (δ 7.4–8.1 ppm for aromatic protons) confirm structure. Splitting patterns distinguish enantiomers .
    • ¹³C NMR : Carboxylic acid carbon (δ ~170 ppm) and ethylamino carbons (δ 20–45 ppm) validate functional groups .
  • X-ray Crystallography : Resolves absolute stereochemistry via anomalous scattering .
  • LC-MS : Validates molecular weight ([M+H]⁺ = 194.2 g/mol) and purity (>98%) using a C18 column with 0.1% formic acid in water/acetonitrile .

Q. What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

  • Storage : Store at 2–8°C in airtight, light-resistant containers to prevent racemization or degradation .
  • PPE : Use nitrile gloves and goggles to avoid skin/eye contact (potential irritant; GHS Category 2) .
  • Waste Disposal : Neutralize with 1M NaOH before incineration to minimize environmental toxicity .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR splitting vs. computational predictions) be resolved for derivatives of this compound?

Methodological Answer:

  • Cross-Validation : Combine 2D NMR (COSY, HSQC) to assign proton-carbon correlations and verify spatial arrangements .
  • Computational Modeling : Use density functional theory (DFT) at the B3LYP/6-31G(d) level to simulate NMR spectra and compare with experimental data .
  • Dynamic Effects : Account for rotameric equilibria (e.g., ethylamino group rotation) using variable-temperature NMR to explain anomalous splitting .

Q. What strategies optimize the compound’s interaction with biological targets (e.g., enzymes) in inhibition studies?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Modify the ethylamino group to introduce electron-withdrawing substituents (e.g., -CF₃) to enhance binding to hydrophobic enzyme pockets .
  • Docking Studies : Perform in silico docking (AutoDock Vina) using protein crystal structures (e.g., cyclooxygenase-2) to predict binding affinities. Focus on hydrogen bonding with the carboxylic acid group and π-π stacking with the benzene ring .
  • Kinetic Assays : Use stopped-flow fluorimetry to measure inhibition constants (Kᵢ) under pseudo-first-order conditions .

Q. How can computational modeling predict metabolic pathways or degradation products of this compound?

Methodological Answer:

  • Retrosynthetic Analysis : Tools like BKMS_METABOLIC predict phase I/II metabolism (e.g., oxidation of the ethyl group to carboxylic acid or glucuronidation) .
  • MD Simulations : Run molecular dynamics (GROMACS) to simulate hydrolysis pathways in aqueous environments, identifying stable intermediates .
  • LC-MS/MS Validation : Compare predicted metabolites with experimental data using collision-induced dissociation (CID) .

Q. What experimental designs mitigate racemization during functionalization of this compound?

Methodological Answer:

  • Low-Temperature Reactions : Conduct acylations or alkylations at –20°C to slow racemization .
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) for the amino group during carboxylic acid activation (e.g., EDC/HOBt coupling) .
  • Chiral Stability Monitoring : Track enantiomeric excess via circular dichroism (CD) spectroscopy at 220–250 nm after each synthetic step .

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